molecular formula C17H31N3O3 B14791667 Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate

Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate

Cat. No.: B14791667
M. Wt: 325.4 g/mol
InChI Key: NSCULTFJGXIHGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 It is characterized by the presence of a piperidine ring, a cyclopropyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with cyclopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)20(14-7-8-14)11-13-6-5-9-19(10-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3

InChI Key

NSCULTFJGXIHGV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N

Origin of Product

United States

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